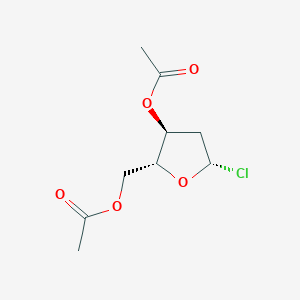

((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate

Descripción

((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate (CAS: 107296-13-9) is a chiral tetrahydrofuran (THF) derivative featuring three key substituents:

- Acetoxy groups at the 3-position and the methyl ester at the 2-position.

- A chlorine atom at the 5-position.

The compound’s stereochemistry ((2R,3S,5S)) is critical for its physicochemical and biological properties.

Propiedades

Número CAS |

107296-13-9 |

|---|---|

Fórmula molecular |

C9H13ClO5 |

Peso molecular |

236.65 g/mol |

Nombre IUPAC |

[(2R,3S,5S)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |

Clave InChI |

GQSXLWYUQVFOLK-DJLDLDEBSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)Cl)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:

Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable diol or halohydrin to form the tetrahydrofuran ring. This can be achieved using acidic or basic conditions, depending on the starting material.

Introduction of the Chlorine Atom: The chlorine atom can be introduced via halogenation reactions, such as using thionyl chloride or phosphorus pentachloride.

Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetoxy groups.

Industrial Production Methods

Industrial production of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the chlorine atom or the acetoxy groups, potentially converting them to hydroxyl groups or removing the chlorine atom.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, dechlorinated products.

Substitution: Amines, thiols.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has evaluated its efficacy against a panel of cancer cells, revealing significant cytotoxic effects.

Case Study:

A study conducted by the NCI assessed the compound's impact on human tumor cells. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens. Preliminary studies suggest effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Research Findings:

A recent investigation into the antimicrobial activity of related tetrahydrofuran derivatives found that modifications to the structure enhance antibacterial efficacy, indicating that similar strategies could be applied to ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate .

Organic Synthesis

((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to utilize it in the formation of more complex molecules.

Synthetic Pathways:

- Formation of Glycosides : The acetoxy group can be replaced with various nucleophiles to synthesize glycosides.

- Building Block for Natural Products : Its tetrahydrofuran framework is valuable for constructing natural product analogs.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The acetoxy groups could be hydrolyzed in vivo, releasing acetic acid and potentially leading to further biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

A comparative analysis of substituents, molecular weights, and crystallographic data is provided below:

*Calculated based on structural formula; CAS 107296-13-9 matches the target compound .

Key Observations:

Substituent Effects :

- The chlorine atom in the target compound enhances polarity and lipophilicity compared to fluorine in ’s compound. Chlorine’s larger atomic size may also influence steric interactions in synthesis or biological activity .

- Acetoxy groups in the target compound are less polar than hydroxyl groups in ’s THF derivative, reducing hydrogen-bonding capacity and solubility .

Stereochemical Considerations :

- The (2R,3S,5S) configuration distinguishes the target compound from analogs like ’s purine derivative (2R,3R,4R,5R), which has additional trifluoromethyl sulfonyl and purine moieties. Such stereochemical differences can drastically alter receptor binding or metabolic stability .

Crystallographic Behavior :

- The target compound’s crystal structure is unreported, but analogs exhibit diverse packing modes. For example, ’s THF derivative forms hydrogen-bonded 10-membered rings via hydroxyl-ether interactions , while ’s compound assembles into zigzag chains via weak C–H···O bonds .

Actividad Biológica

((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is a chemical compound with the CAS number 107296-13-9 and a molecular weight of 236.65 g/mol. This compound is part of the tetrahydrofuran family, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure

The compound's molecular formula is . Its structure features a tetrahydrofuran ring substituted with an acetoxy group and a chlorine atom, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

- Staphylococcus aureus : In vitro tests suggest that related tetrahydrofuran derivatives can inhibit the growth of this pathogen.

- Escherichia coli : Similar compounds have shown effectiveness in reducing E. coli viability, indicating potential applications in food safety and hygiene.

Anticancer Activity

The anticancer potential of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate has been explored in various studies. Tetrahydrofuran derivatives are known to disrupt cellular processes in cancer cells:

- Mechanism of Action : These compounds may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

- Case Studies : In cell line studies, derivatives have shown promise against breast and lung cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent.

Neuroprotective Effects

Emerging research suggests that ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate may possess neuroprotective properties:

- Oxidative Stress Reduction : Compounds in this class have been shown to scavenge free radicals, potentially protecting neuronal cells from oxidative damage.

- Cognitive Function : Animal studies indicate that related compounds could improve cognitive function and memory retention.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus and E. coli | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction of oxidative stress |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO4 |

| Molecular Weight | 236.65 g/mol |

| CAS Number | 107296-13-9 |

| Boiling Point | Not available |

Research Findings

- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that similar tetrahydrofuran derivatives exhibited minimum inhibitory concentrations (MICs) effective against multiple bacterial strains .

- Anticancer Mechanisms : Research in Cancer Letters indicated that tetrahydrofuran derivatives could activate caspase pathways leading to apoptosis in various cancer cell lines .

- Neuroprotection : A recent investigation highlighted the ability of these compounds to reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. Advanced: How can kinetic vs. thermodynamic control influence the stereoselectivity of the chlorination step?

Methodological Answer:

- Kinetic control : Low-temperature reactions favor the less stable diastereomer by trapping the first-formed transition state. Monitor reaction progress via in-situ IR to detect intermediates.

- Thermodynamic control : Prolonged heating allows equilibration to the more stable isomer. Use DFT calculations to predict energy differences between stereoisomers .

- Contradiction resolution : If unexpected diastereomer ratios arise, analyze crystal packing effects (e.g., hydrogen bonding in the solid state ) or solvent polarity impacts on transition states.

Basic: What crystallographic methods are used to resolve the absolute configuration of this compound?

Methodological Answer:

- Data collection : Use MoKα radiation (λ = 0.7107 Å) with a Bruker SMART CCD diffractometer .

- Refinement : Apply SHELXL for high-resolution refinement, utilizing Friedel pairs to detect anomalous scattering effects .

- Validation : Calculate Flack (η) and Hooft (x) parameters to confirm enantiopurity. Avoid false chirality-polarity indications by cross-validating with Hooft’s method .

Q. Advanced: How do hydrogen-bonding networks affect the refinement of disordered solvent molecules in the crystal lattice?

Methodological Answer:

- Modeling disorder : Use PART instructions in SHELXL to refine split positions, constrained via similarity of displacement parameters .

- Hydrogen bonding : Analyze O–H···O and C–H···O interactions (e.g., d(O···O) = 2.7346 Å, angle = 166° ) to identify stabilizing forces that may mask solvent disorder.

- Contradiction resolution : If residual electron density persists, apply SQUEEZE (PLATON) to model diffuse solvent contributions .

Basic: How can researchers validate the compound’s thermal stability for reaction optimization?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C for similar acetates ).

- Differential scanning calorimetry (DSC) : Identify melting points (e.g., 373–375 K ) and exothermic/endothermic events.

- In-situ XRD : Monitor structural changes under heating to detect phase transitions or decomposition products.

Q. Advanced: How do electron-withdrawing groups (e.g., Cl, acetate) influence thermal degradation pathways?

Methodological Answer:

- Mechanistic studies : Use pyrolysis-GC/MS to identify degradation byproducts (e.g., HCl or acetic acid release).

- Computational modeling : Calculate bond dissociation energies (B3LYP/6-31G*) to predict weakest bonds (e.g., C–Cl vs. C–OAc) .

- Contradiction resolution : If experimental degradation deviates from predictions, consider crystal packing effects (e.g., halogen bonding stabilizing the lattice ).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign signals using - HSQC/HMBC (e.g., acetoxy methyl at ~2.1 ppm, Cl–C coupling at ~5.3 ppm ).

- IR : Confirm ester (C=O at ~1740 cm) and C–Cl (600–800 cm) stretches.

- X-ray : Resolve absolute configuration and hydrogen-bonding motifs .

Q. Advanced: How can residual dipolar coupling (RDC) NMR resolve dynamic stereochemical ambiguities?

Methodological Answer:

- Alignment media : Use poly-γ-benzyl-L-glutamate gels to induce partial alignment in solution-state NMR.

- RDC analysis : Measure couplings to refine dihedral angles and validate DFT-predicted conformers .

- Contradiction resolution : If RDC data conflicts with X-ray results, assess solvent-induced conformational changes.

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Optimize transition states (M06-2X/def2-TZVP) for SN2 pathways at C5-Cl. Compare activation energies for inversion vs. retention.

- Solvent modeling : Apply COSMO-RS to simulate polar aprotic solvent effects (e.g., DMF vs. THF) on reaction rates .

- Validation : Cross-reference computed barriers with experimental kinetics (e.g., Arrhenius plots from LC-MS monitoring).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.